molecular formula C26H24BrN5O2S B2778700 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898429-38-4

5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2778700
CAS No.: 898429-38-4
M. Wt: 550.48
InChI Key: RCIUKKYPGCTKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically designed heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core. Its structure incorporates a 4-benzylpiperazine moiety, a 4-bromophenyl group, and a furan-2-yl substituent.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-bromophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN5O2S/c27-20-10-8-19(9-11-20)22(31-14-12-30(13-15-31)17-18-5-2-1-3-6-18)23-25(33)32-26(35-23)28-24(29-32)21-7-4-16-34-21/h1-11,16,22,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIUKKYPGCTKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=C(C=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20BrN5O1SC_{20}H_{20}BrN_{5}O_{1}S, and it features several functional groups that contribute to its biological activity. The structure includes a thiazole ring, a triazole moiety, a furan group, and a piperazine derivative, which are known for their diverse pharmacological properties.

PropertyValue
Molecular Weight440.37 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO
LogP3.5

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole and triazole have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

A study by demonstrated that thiazolo[3,2-b][1,2,4]triazoles possess cytotoxic effects against various cancer cell lines. The compound under review may exhibit similar activities due to its structural analogies.

Antimicrobial Activity

The presence of the benzylpiperazine moiety suggests potential antimicrobial properties. Research has shown that piperazine derivatives can act against a range of bacterial strains. A study showed that certain piperazine-containing compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological effects. Benzylpiperazine derivatives are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects, as indicated by studies on similar compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperazine ring or the substitution patterns on the aromatic rings could significantly influence its pharmacological properties.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups on the aromatic rings generally enhance activity.
  • Piperazine Modifications : Variations in the piperazine substituents can lead to increased selectivity towards specific receptors.
  • Furan Influence : The furan ring may contribute to enhanced solubility and bioavailability.

Case Study 1: Anticancer Efficacy

In a recent experimental study, a series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested for anticancer activity using MTT assays on various cancer cell lines. The results indicated that modifications similar to those in our compound led to IC50 values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of benzylpiperazine derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structure

The thiazolo[3,2-b][1,2,4]triazole core distinguishes the target compound from simpler heterocycles like benzoxazoles or thiazoles (e.g., compounds in ). For example:

  • Thiazole derivatives (e.g., 4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole) exhibit a single heterocyclic ring, which may limit conformational rigidity compared to the fused triazole-thiazole system .

The fused core in the target compound likely enhances metabolic stability and binding affinity due to increased planarity and electron density .

Substituent Analysis

  • Piperazine Moieties: Both the target compound and ’s analogs incorporate piperazine, a moiety known to enhance solubility and CNS penetration. However, the target’s 4-benzylpiperazine group differs from the benzhydrylpiperazine in , which may alter steric bulk and receptor interactions .
  • Aryl Groups : The 4-bromophenyl group in the target introduces an electron-withdrawing substituent, contrasting with the nitrobenzamido or methoxyphenyl groups in analogs (). Bromine’s hydrophobic character could enhance membrane permeability compared to polar nitro or methoxy groups .
  • Furan vs.

Physicochemical Properties

Compound Name Core Structure Substituents Synthesis Yield Melting Point (°C) Biological Activity
5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (Target) Thiazolo-triazole 4-Benzylpiperazine, 4-bromophenyl, furan Not reported Not reported Hypothesized apoptosis
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole () Benzoxazole Benzhydrylpiperazine, nitrobenzamido 60–70% 177–180 Apoptosis induction
4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole () Thiazole Benzhydrylpiperazine, nitrobenzamido 28% 232–234 Not specified
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () Benzothiazole-pyrazoline Methoxyphenyl, methyl Not reported Not reported Antitumor potential

Pharmacological Potential

While direct data for the target compound are unavailable, structural analogs suggest:

  • CNS Activity : The benzylpiperazine group may enhance blood-brain barrier penetration, a trait leveraged in antipsychotic drugs .
  • Cytotoxicity : ’s fluorinated benzoxazoles showed cytotoxicity, suggesting the bromophenyl group in the target could enhance similar effects .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Thiazolo-triazole core formation : Cyclization of thioamide and hydrazine derivatives under acidic/basic conditions, often using phosphorus oxychloride for carboxylic acid activation .
  • Substitution reactions : Coupling the bromophenyl and benzylpiperazine moieties via nucleophilic substitution, optimized with solvents like dimethylformamide (DMF) or acetonitrile and catalysts like triethylamine .
  • Final purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC . Key challenges : Low yields in coupling steps due to steric hindrance from the bulky benzylpiperazine group. Mitigation involves microwave-assisted synthesis to enhance reaction efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing benzylpiperazine vs. bromophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₃₀H₂₈BrN₅O₂S) and detects fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding pharmacophore geometry. SHELX software is often used for crystallographic refinement . Pitfalls : Overlapping signals in NMR due to aromatic protons; mitigated by 2D-COSY or NOESY experiments .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Testing against kinases (e.g., EGFR) or receptors (e.g., serotonin receptors) using fluorometric or radioligand binding assays .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi . Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic characterization?

  • Case example : Discrepancies in NMR peak assignments for the benzylpiperazine moiety may arise from rotational restrictions. Solutions:
  • Variable-temperature NMR to probe dynamic effects .
  • Comparative analysis with analogs lacking the bromophenyl group .
    • Mass spectrometry conflicts : Isomeric impurities may co-elute during LC-MS. Use tandem MS/MS or ion mobility spectrometry for differentiation .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?

  • Substituent variation : Replace the bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Piperazine modifications : Substitute benzyl with benzhydryl or fluorophenyl groups to enhance lipophilicity and blood-brain barrier penetration .
  • Triazole ring functionalization : Introduce methyl or ethyl groups to improve metabolic stability . Validation : Molecular docking against target proteins (e.g., PARP-1) to predict binding affinities pre-synthesis .

Q. How can computational modeling guide the compound’s mechanistic studies?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with 5-HT₂A receptors) to identify key binding residues .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition risks .

Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models. Low solubility often limits in vivo activity; address via nanoformulation (e.g., liposomes) .
  • Metabolite identification : LC-HRMS detects phase I/II metabolites, guiding structural modifications to reduce hepatic clearance .

Q. How can solubility and formulation challenges be mitigated for preclinical studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays .
  • Solid dispersion : Amorphous formulations with PVP-VA64 enhance aqueous solubility by 5–10× .
  • Prodrug design : Introduce phosphate esters at the hydroxyl group for improved solubility and controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.